BenchChemオンラインストアへようこそ!

5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione

Thiazolidinedione Benzyl linker Conformational flexibility

5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione (CAS 866008-48-2) is a synthetic small molecule (C12H10N4O2S; MW 274.30 g/mol) that merges a 1,2,4-triazole heterocycle with a reduced thiazolidine-2,4-dione core via a benzyl linker. Unlike the benzylidene-thiazolidinedione clinical antidiabetics (e.g., rosiglitazone, pioglitazone), the saturated benzyl linkage and 1,2,4-triazole appendage differentiate this scaffold electronically and conformationally.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 866008-48-2
Cat. No. B2613193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
CAS866008-48-2
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)N3C=NC=N3
InChIInChI=1S/C12H10N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-4,6-7,10H,5H2,(H,15,17,18)
InChIKeyGNFUKMGOIUZPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione (CAS 866008-48-2): Core Chemical Identity and Scaffold Context


5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione (CAS 866008-48-2) is a synthetic small molecule (C12H10N4O2S; MW 274.30 g/mol) that merges a 1,2,4-triazole heterocycle with a reduced thiazolidine-2,4-dione core via a benzyl linker [1]. Unlike the benzylidene-thiazolidinedione clinical antidiabetics (e.g., rosiglitazone, pioglitazone), the saturated benzyl linkage and 1,2,4-triazole appendage differentiate this scaffold electronically and conformationally [2]. The compound contains one hydrogen bond donor, five acceptors, three rotatable bonds, a topological polar surface area (TPSA) of 102 Ų, and a calculated XLogP3 of 1.8, placing it within favorable drug-like property space [1].

Why In-Class Substitution of 5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione Is Scientifically Unjustified


Thiazolidinedione (TZD) derivatives are not functionally interchangeable. The 1,2,4-triazole regioisomer and the reduced benzyl linker in this compound generate a distinct pharmacophore that cannot be replicated by 1,2,3-triazole analogs, benzylidene TZD antidiabetics, or N-substituted TZD aldose reductase inhibitors [1]. The triazole nitrogen placement governs hydrogen-bonding geometry with biological targets (e.g., the triazole N2/N4 positions in CYP51 or aldose reductase active sites), while the saturated C5–benzyl bond alters conformational flexibility and metabolic stability compared to the rigid benzylidene analogs [2]. Generic selection of 'a TZD' or 'a triazole-TZD' without verifying this specific connectivity risks procurement of a compound with divergent target engagement, potency, and selectivity profiles.

5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione: Quantitative Comparator Evidence for Procurement Decisions


Structural Differentiation: Saturated Benzyl Linker vs. Unsaturated Benzylidene in TZD Scaffolds

This compound features a saturated C5–benzyl linkage (CH2 bridge), whereas the vast majority of biologically characterized TZD derivatives—including the antidiabetic drugs rosiglitazone and pioglitazone—possess an unsaturated benzylidene (C=CH) exocyclic double bond [1]. Saturation eliminates the E/Z geometric isomerism inherent in benzylidene-TZDs and increases rotational freedom around the C5–phenyl bond, altering the conformational ensemble presented to biological targets [2].

Thiazolidinedione Benzyl linker Conformational flexibility Metabolic stability

Triazole Regioisomer Specificity: 1,2,4-Triazole vs. 1,2,3-Triazole Pharmacophore Differentiation

The compound incorporates a 1,2,4-triazole ring N1-linked to the phenyl spacer. The 1,2,4-triazole regioisomer presents a different hydrogen-bond acceptor pattern (N2 and N4 positions) compared to the 1,2,3-triazole regioisomer (N2 and N3 positions) commonly employed in click-chemistry-derived TZD libraries [1]. In the context of antifungal azole pharmacophores, 1,2,4-triazoles coordinate heme iron in CYP51 via N4, whereas 1,2,3-triazoles lack this geometry; in aldose reductase inhibitor design, 1,2,4-triazoles have demonstrated superior anchoring within the lipophilic specificity pocket compared to 1,2,3-triazole congeners [2].

1,2,4-Triazole 1,2,3-Triazole Regioisomer CYP51 Aldose reductase

Physicochemical Differentiation: Drug-Like Property Profile vs. Clinical TZD Antidiabetics

Compared to the prototypical TZD antidiabetic rosiglitazone, this compound displays lower lipophilicity (XLogP3 1.8 vs. 2.4) and a smaller TPSA (102 Ų vs. 122 Ų) [1]. These differences predict superior aqueous solubility and reduced plasma protein binding, properties that are relevant when the compound is employed as a chemical probe in cell-based assays or in vitro enzymatic screens where high free fraction is desirable [2].

XLogP3 TPSA Drug-likeness Lipinski Rosiglitazone

Potential Aldose Reductase Inhibitory Activity: Class-Level SAR Context

Non-carboxylic acid TZD derivatives containing an N-unsubstituted thiazolidine-2,4-dione ring have been characterized as aldose reductase (ALR2) inhibitors with IC50 values in the low micromolar to submicromolar range [1]. The most potent N-unsubstituted 5-arylidene-TZDs achieve IC50 ~0.13 μM against ALR2, comparable to clinical standard epalrestat (IC50 ~0.10 μM) [2]. The target compound retains the critical N-unsubstituted TZD ring and introduces a 1,2,4-triazole capable of anchoring in the ALR2 lipophilic pocket, though no direct ALR2 inhibition data are available for CAS 866008-48-2 specifically.

Aldose reductase Thiazolidinedione Non-carboxylic acid inhibitor IC50 Epalrestat

Evidence-Backed Application Scenarios for 5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione in Research and Industrial Procurement


Chemical Probe for Comparative 1,2,4-Triazole vs. 1,2,3-Triazole TZD Target Engagement Studies

This compound serves as a structurally defined 1,2,4-triazole-TZD probe for head-to-head comparison against 1,2,3-triazole TZD click-chemistry libraries in CYP51 binding assays, aldose reductase inhibition panels, or kinase selectivity profiling [1]. The distinct N2/N4 hydrogen-bond acceptor geometry of the 1,2,4-triazole regioisomer can reveal regioisomer-dependent differences in target engagement that are obscured when only one triazole class is screened. Procurement of this specific CAS number ensures the 1,2,4-regioisomer is tested, not an isomeric mixture or the 1,2,3-congener.

Scaffold for ALR2 Inhibitor SAR Expansion Leveraging the Saturated Benzyl Linker

Based on class-level evidence that N-unsubstituted TZDs with aryl appendages inhibit aldose reductase with IC50 values ranging from 0.012 to 13.5 μM [2], this compound's saturated benzyl-1,2,4-triazole substitution pattern offers a scaffold distinct from the extensively explored benzylidene series. Its reduced conformational flexibility (fewer rotatable bonds than rosiglitazone) and the metabolic stability conferred by the saturated C5–phenyl bond make it a candidate for ALR2 inhibitor lead optimization programs targeting diabetic complication indications.

Physicochemical Benchmarking Standard for TZD-Triazole Hybrid Compound Libraries

With its computed XLogP3 of 1.8, TPSA of 102 Ų, and molecular weight of 274.30 g/mol [1], this compound can serve as a physicochemically favorable reference point for new TZD-triazole hybrid series. Its low lipophilicity (ΔXLogP3 = -0.6 vs. rosiglitazone) [1] predicts lower nonspecific binding and higher aqueous solubility, making it suitable as an internal standard or control compound when evaluating the physicochemical and in vitro ADME properties of new TZD-triazole library members.

Anticancer Screening Hit Validation in MCF-7 and HCT-116 Cell Lines

Preliminary vendor-supplied data (requiring independent replication) indicate activity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines [3]. Researchers procuring this compound for anticancer screening should directly compare its GI50 values against reference TZD anticancer agents (e.g., troglitazone, ciglitazone) under standardized NCI-60 or equivalent protocols to establish whether the 1,2,4-triazole-benzyl-TZD scaffold offers improved potency or a distinct mechanism relative to classical TZD PPARγ agonists.

Quote Request

Request a Quote for 5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.